molecular formula C16H18N4OS B12237916 11-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one

11-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one

Cat. No.: B12237916
M. Wt: 314.4 g/mol
InChI Key: DJSNDSJDIRTYTF-UHFFFAOYSA-N
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Description

11-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-7,11-diazatricyclo[7310^{2,7}]trideca-2,4-dien-6-one is a complex heterocyclic compound that features a unique combination of a cyclopropyl group, a thiadiazole ring, and a diazatricyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine can yield the desired thiadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

11-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

11-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 11-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 11-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one apart is its unique combination of a cyclopropyl group and a diazatricyclo structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C16H18N4OS

Molecular Weight

314.4 g/mol

IUPAC Name

11-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one

InChI

InChI=1S/C16H18N4OS/c21-14-3-1-2-13-12-6-10(8-20(13)14)7-19(9-12)16-17-15(18-22-16)11-4-5-11/h1-3,10-12H,4-9H2

InChI Key

DJSNDSJDIRTYTF-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NSC(=N2)N3CC4CC(C3)C5=CC=CC(=O)N5C4

Origin of Product

United States

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